
3-(3-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine is a synthetic organic compound that belongs to the thiazolidine class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, such as mitogen-activated protein kinase 1 .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Chlorophenyl)(2-(4-fluorophenyl)thiazolidin-3-yl)methanone . These factors can include the pH of the environment, the presence of other molecules, and the temperature, among others.
Méthodes De Préparation
The synthesis of 3-(3-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine typically involves the reaction of 3-chlorobenzoyl chloride with 2-(4-fluorophenyl)-1,3-thiazolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
3-(3-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and phenyl positions, using reagents such as sodium methoxide or potassium tert-butoxide. These reactions can lead to the formation of various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
3-(3-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex thiazolidine derivatives, which are of interest in medicinal chemistry and materials science.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparaison Avec Des Composés Similaires
3-(3-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine can be compared with other thiazolidine derivatives, such as:
2-(4-chlorophenyl)-1,3-thiazolidine: This compound lacks the benzoyl group and has a different substitution pattern, leading to distinct chemical and biological properties.
3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine:
3-(3-chlorobenzoyl)-2-phenyl-1,3-thiazolidine: This compound has a phenyl group instead of a fluorophenyl group, resulting in different chemical behavior and biological activity.
Propriétés
IUPAC Name |
(3-chlorophenyl)-[2-(4-fluorophenyl)-1,3-thiazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNOS/c17-13-3-1-2-12(10-13)15(20)19-8-9-21-16(19)11-4-6-14(18)7-5-11/h1-7,10,16H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNJJTUTHAITBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2623264.png)
![2-Chloro-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]acetamide](/img/structure/B2623265.png)
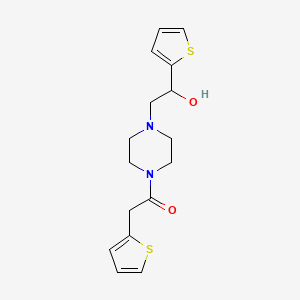
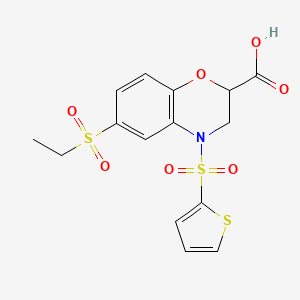

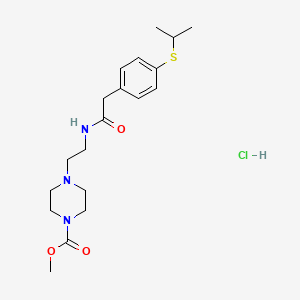
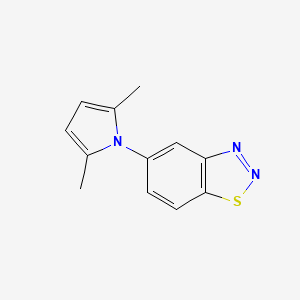
![N-(2,4-difluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2623274.png)
![3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea](/img/structure/B2623275.png)
![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide](/img/structure/B2623277.png)
![8-(3,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623278.png)

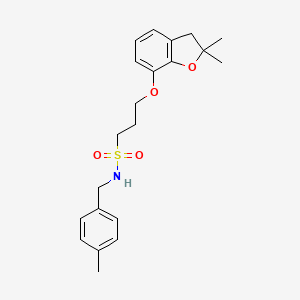
![3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2623284.png)
